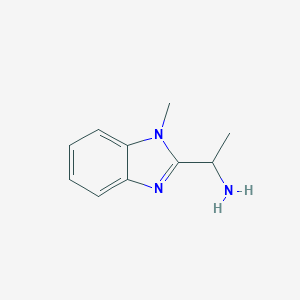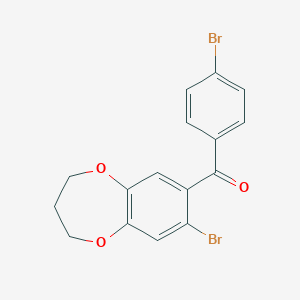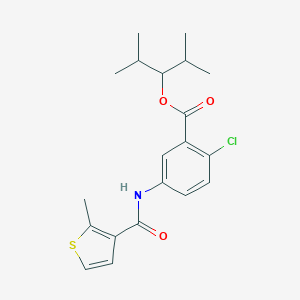
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester, also known as Diflubenzuron, is a synthetic insecticide that is widely used in agriculture and forestry. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Diflubenzuron is known for its effectiveness against a wide range of insects, including caterpillars, beetles, and flies.
Mechanism of Action
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. This leads to a disruption of the insect's growth and development, ultimately resulting in death.
Biochemical and Physiological Effects:
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern has been found to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms. It has been shown to have a long half-life in soil, which can lead to accumulation over time.
Advantages and Limitations for Lab Experiments
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and has a long shelf life. However, it can be toxic to aquatic organisms and has been found to have a long half-life in soil, which can lead to accumulation over time.
Future Directions
There are several areas of future research that could be explored with regards to Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern. These include:
1. Developing more environmentally friendly alternatives to Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern that are effective against insect pests.
2. Studying the long-term effects of Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern on soil and water quality.
3. Investigating the potential for Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern to be used as a mosquito larvicide in areas where mosquito-borne diseases are prevalent.
4. Developing new methods for synthesizing Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern that are more efficient and environmentally friendly.
5. Conducting further studies on the toxicity of Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern to aquatic organisms, and developing strategies to minimize its impact on these organisms.
In conclusion, Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern is a synthetic insecticide that is widely used in agriculture and forestry. It works by inhibiting the synthesis of chitin, ultimately resulting in the death of the insect. While it has been extensively studied for its insecticidal properties, there are still areas of future research that could be explored to better understand its impact on the environment and to develop more environmentally friendly alternatives.
Synthesis Methods
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-methyl-3-thiophene carboxylic acid, followed by reduction with hydrogen gas in the presence of palladium on carbon. Another method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methyl-3-thiophene carboxylic acid, followed by reduction with zinc dust in the presence of acetic acid.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It is commonly used in agriculture and forestry to control pests such as caterpillars, beetles, and flies. Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl estern has also been studied for its potential as a mosquito larvicide.
properties
CAS RN |
191984-60-8 |
|---|---|
Product Name |
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester |
Molecular Formula |
C20H24ClNO3S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2,4-dimethylpentan-3-yl 2-chloro-5-[(2-methylthiophene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24ClNO3S/c1-11(2)18(12(3)4)25-20(24)16-10-14(6-7-17(16)21)22-19(23)15-8-9-26-13(15)5/h6-12,18H,1-5H3,(H,22,23) |
InChI Key |
HHBNZMZRVZOMBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CS1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C(C)C)C(C)C |
Canonical SMILES |
CC1=C(C=CS1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C(C)C)C(C)C |
Other CAS RN |
191984-60-8 |
synonyms |
2,4-dimethylpentan-3-yl 2-chloro-5-[(2-methylthiophene-3-carbonyl)amin o]benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



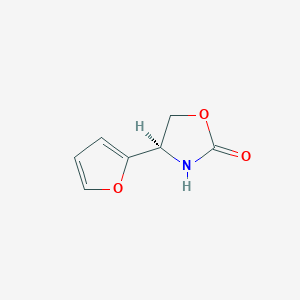

![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)
![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)
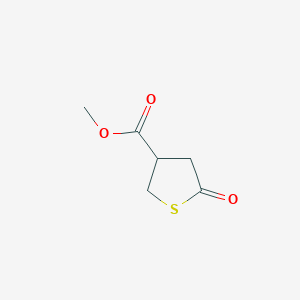
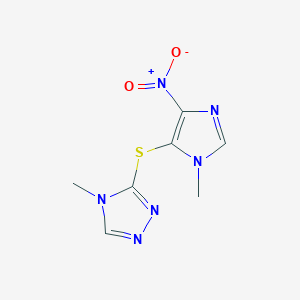
![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
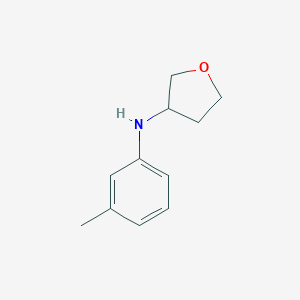
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
